3,3-Dimethyl-4-oxooxetane-2-carboxylic acid
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Overview
Description
3,3-Dimethyl-4-oxooxetane-2-carboxylic acid is a compound that belongs to the oxetane family, which are four-membered cyclic ethers containing one oxygen atom Oxetanes are known for their high ring strain, making them reactive intermediates in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-oxooxetane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy acid derivative under acidic conditions. For example, the reaction of 3,3-dimethyl-4-hydroxybutanoic acid with a strong acid like sulfuric acid can lead to the formation of the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-oxooxetane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted oxetanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetane-2,3-dione derivatives, while reduction can yield 3,3-dimethyl-4-hydroxyoxetane-2-carboxylic acid.
Scientific Research Applications
3,3-Dimethyl-4-oxooxetane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-oxooxetane-2-carboxylic acid involves its interaction with molecular targets through its reactive oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can form covalent bonds with target molecules. This reactivity is exploited in various applications, including drug design and material science.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-oxetanone: Another oxetane derivative with similar reactivity but different applications.
4-Oxo-2-oxetanecarboxylic acid: A related compound with a different substitution pattern on the oxetane ring.
2,2-Dimethyl-4-oxooxetane-3-carboxylic acid: A structural isomer with distinct chemical properties.
Uniqueness
3,3-Dimethyl-4-oxooxetane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other oxetane derivatives. Its high ring strain and potential for diverse chemical transformations make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1195557-77-7 |
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Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
3,3-dimethyl-4-oxooxetane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-6(2)3(4(7)8)10-5(6)9/h3H,1-2H3,(H,7,8) |
InChI Key |
DKZPGRSLLXYEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC1=O)C(=O)O)C |
Origin of Product |
United States |
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